UK-9040

描述

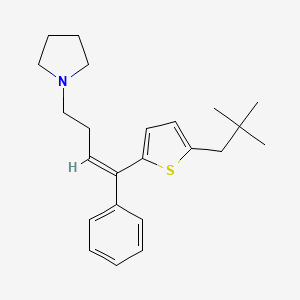

属性

CAS 编号 |

47453-14-5 |

|---|---|

分子式 |

C23H31NS |

分子量 |

353.6 g/mol |

IUPAC 名称 |

1-[(Z)-4-[5-(2,2-dimethylpropyl)thiophen-2-yl]-4-phenylbut-3-enyl]pyrrolidine |

InChI |

InChI=1S/C23H31NS/c1-23(2,3)18-20-13-14-22(25-20)21(19-10-5-4-6-11-19)12-9-17-24-15-7-8-16-24/h4-6,10-14H,7-9,15-18H2,1-3H3/b21-12- |

InChI 键 |

HZZXGWBOCXDVLV-MTJSOVHGSA-N |

手性 SMILES |

CC(C)(C)CC1=CC=C(S1)/C(=C\CCN2CCCC2)/C3=CC=CC=C3 |

规范 SMILES |

CC(C)(C)CC1=CC=C(S1)C(=CCCN2CCCC2)C3=CC=CC=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cis-1-(5-neopentyl-2-thienyl)-1-phenyl-4-pyrrolidinobut-1-ene UK 9040 UK-9040 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sildenafil (UK-92480), a Phosphodiesterase 5 (PDE5) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Sildenafil (formerly known as UK-92480), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The initial query for "UK-9040" is understood to refer to this well-documented compound. This document details the molecular interactions, signaling pathways, quantitative efficacy, and the experimental protocols used to characterize this class of drugs.

Core Mechanism of Action: Selective PDE5 Inhibition

Sildenafil is an oral therapy that restores impaired erectile function by increasing blood flow to the penis in the context of sexual stimulation.[1][2] The physiological basis for penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[1][2] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1][2] This second messenger, cGMP, is crucial for inducing smooth muscle relaxation in the corpus cavernosum, leading to the inflow of blood and an erection.[1][2][3]

Sildenafil's primary mechanism of action is the potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1][2] By acting as a competitive binding agent for PDE5, Sildenafil prevents the breakdown of cGMP.[3] This inhibition leads to an accumulation of cGMP in the corpus cavernosum when the NO/cGMP pathway is activated by sexual stimulation, thereby enhancing and prolonging the relaxant effect of NO on the smooth muscle.[1][2] It is important to note that Sildenafil has no direct relaxant effect on isolated human corpus cavernosum; its action is dependent on the natural release of NO.[1][2]

Beyond erectile dysfunction, the presence of PDE5 in the pulmonary vasculature has led to Sildenafil's use in treating pulmonary arterial hypertension, where it promotes vasodilation in the pulmonary vascular bed.[2][4]

Quantitative Data: Potency and Selectivity

The efficacy of Sildenafil is defined by its high potency for PDE5 and its selectivity over other phosphodiesterase isozymes. This is typically quantified by the half-maximal inhibitory concentration (IC50). The data below, compiled from various studies, demonstrates this selectivity profile.

| Phosphodiesterase Isozyme | Sildenafil IC50 (nM) | Selectivity Ratio (IC50 PDE / IC50 PDE5) | Substrate |

| PDE5 (cGMP-specific) | 3.5 - 4.0 | 1 | cGMP |

| PDE1 (Ca2+/CaM-dependent) | > 280 | > 80 | cGMP/cAMP |

| PDE2 (cGMP-stimulated) | > 30,000 | > 8500 | cGMP/cAMP |

| PDE3 (cGMP-inhibited) | > 30,000 | > 8500 | cAMP |

| PDE4 (cAMP-specific) | > 30,000 | > 8500 | cAMP |

| PDE6 (cGMP-specific) | 33 | ~9 | cGMP |

Data compiled from multiple sources.[5][6] The lower IC50 value for PDE5 indicates higher potency. The selectivity ratio highlights how much more potent Sildenafil is for PDE5 compared to other isozymes. Its notable, though lesser, activity against PDE6 is implicated in the visual side effects reported by some users, as PDE6 is a key component of the retinal phototransduction cascade.

Signaling Pathway Visualization

The following diagram illustrates the Nitric Oxide/cGMP signaling pathway and the point of intervention for Sildenafil.

Caption: The NO/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Experimental Protocols

The characterization of PDE5 inhibitors like Sildenafil relies on robust in vitro enzyme inhibition assays. Below are detailed methodologies for two common high-throughput screening assays.

Fluorescence Polarization (FP) Assay for PDE5 Inhibition

This homogeneous assay is widely used for determining the IC50 values of PDE5 inhibitors.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). Small, unbound fluorescent molecules rotate rapidly in solution, resulting in low polarization. When PDE5 hydrolyzes the substrate to a fluorescent 5'-GMP, a specific binding agent in the assay mix binds to the product, forming a large complex that tumbles slowly and exhibits high polarization. Inhibitors prevent this conversion, thus keeping the polarization low.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of Sildenafil (or test compound) and a known positive control inhibitor in an appropriate solvent (e.g., DMSO).

-

Further dilute the compounds in a PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).

-

Prepare a solution of recombinant human PDE5A1 enzyme in the assay buffer.

-

Prepare a solution of the fluorescent substrate (e.g., FAM-cGMP) in the assay buffer.

-

-

Assay Setup (in a 96- or 384-well black microplate):

-

To each well, add 25 µL of the diluted test compound or control. Include "enzyme-only" (no inhibitor) and "no-enzyme" (blank) controls.

-

Add 25 µL of the diluted PDE5A1 enzyme solution to all wells except the "no-enzyme" blanks.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the FAM-cGMP substrate solution to each well.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 25 µL of a binding agent (which captures the 5'-GMP product).

-

Final Incubation: Incubate for an additional 30 minutes at room temperature.

-

Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the "enzyme-only" and "no-enzyme" controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Scintillation Proximity Assay (SPA) for PDE5 Inhibition

SPA is a radioisotopic, homogeneous assay well-suited for high-throughput screening.

Principle: This assay uses a tritiated cGMP substrate ([³H]-cGMP). The product, [³H]-5'-GMP, is selectively captured by scintillant-containing microbeads (e.g., yttrium silicate SPA beads). When the radiolabeled product binds to the beads, the emitted beta particles are close enough to excite the scintillant, producing a detectable light signal. PDE5 inhibitors prevent the formation of [³H]-5'-GMP, leading to a decrease in the light signal.[7]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of Sildenafil (or test compound) and a positive control in DMSO, followed by dilution in PDE Assay Buffer.

-

Prepare a mixture containing the PDE5A1 enzyme and the SPA beads in the assay buffer.

-

Prepare a solution of the [³H]-cGMP substrate.

-

-

Assay Setup (in a 96- or 384-well white microplate):

-

To each well, add 20 µL of the diluted test compound or control.

-

Add 20 µL of the PDE5A1 enzyme and SPA bead mixture.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the [³H]-cGMP substrate solution to each well.

-

Reaction Incubation: Seal the plate and incubate for 60 minutes at 37°C, often with gentle shaking.

-

-

Signal Detection:

-

After incubation, allow the beads to settle for at least 30 minutes (or centrifuge the plate at a low speed).

-

Measure the scintillation counts in each well using a microplate scintillation counter (e.g., a MicroBeta counter).

-

-

Data Analysis:

-

Calculate the percent inhibition based on the reduction in scintillation counts compared to controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[7]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing PDE5 inhibitors using an in vitro assay.

Caption: A generalized workflow for in vitro PDE5 inhibition assays.

References

- 1. Item - Steps for modeling NOË-cGMP signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unveiling UK-9040: A Technical Guide to a Potent Gastric Secretory Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-9040 is a potent inhibitor of gastric acid secretion, identified as a derivative of the antihistamine triprolidine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. The document details its mechanism of action, drawing from preclinical studies, and outlines the experimental methodologies used to characterize its activity. Furthermore, it visualizes the key signaling pathways involved in gastric acid secretion to provide a contextual understanding of its therapeutic potential.

Chemical Structure and Properties

This compound, with the CAS number 47453-14-5, is chemically defined as 1-[(Z)-4-[5-(2,2-dimethylpropyl)-2-thienyl]-4-phenyl-3-butenyl]pyrrolidine.[1] Its structure incorporates a pyrrolidine ring, a thiophene moiety, and a phenyl group, contributing to its pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 47453-14-5 | [1] |

| Molecular Formula | C23H31NS | [1] |

| Molecular Weight | 353.6 g/mol | [1] |

| IUPAC Name | 1-[(Z)-4-[5-(2,2-dimethylpropyl)thiophen-2-yl]-4-phenylbut-3-enyl]pyrrolidine | [1] |

| Synonyms | UK 9040, cis-1-(5-Neopentyl-2-thienyl)-1-phenyl-4-pyrrolidinobut-1-ene | [1] |

Pharmacological Profile and Mechanism of Action

Preclinical research has demonstrated that this compound is a powerful inhibitor of gastric acid, pepsin, and volume output.[2][3] Its inhibitory action is observed in response to a variety of secretagogues, including food, insulin, histamine, N-methyl histamine, and pentagastrin.[2][3] This broad-spectrum inhibition suggests that this compound acts at a late stage in the acid secretion pathway. While its exact molecular target has not been definitively elucidated in the available literature, its efficacy against multiple stimuli points towards a mechanism that is likely independent of specific secretagogue receptors, possibly involving the final common pathway of acid secretion, the H+/K+-ATPase (proton pump), or a crucial downstream signaling element.

The fact that this compound is a derivative of the antihistamine triprolidine initially suggested a potential role as a histamine H2 receptor antagonist.[2][4][5] However, its ability to block acid secretion induced by non-histamine-related stimuli indicates a more complex or different mechanism of action than simple H2 receptor blockade.

Preclinical Efficacy

A key study in dogs with both innervated gastric fistulas and denervated Heidenhain pouches established the dose-dependent efficacy of this compound.[2][3]

Table 2: In Vivo Efficacy of this compound in Dogs

| Parameter | Observation |

| Dose Range | 6-36 mg/kg (oral) |

| Effect | Dose-dependent inhibition of gastric acid, pepsin, and volume output |

| Stimuli Inhibited | Food, insulin, histamine, N-methyl histamine, pentagastrin |

| Inhibition Level | Up to 100% |

| Duration of Action | Inhibition present at 24 hours, absent at 48 hours |

| Side Effects | No reported effects on blood pressure or pulse rate |

| Tolerance | No cumulative effect or tolerance observed |

Electron microscopy studies revealed that this compound arrested the normal ultrastructural changes in parietal cells that occur in response to gastric secretory stimulation.[2] Importantly, the effects of this compound were reversible, with the physiological and morphological responses of parietal cells returning to normal after drug withdrawal.[2]

Experimental Protocols

The following outlines the general methodology for assessing the in vivo efficacy of gastric secretory inhibitors, based on the preclinical studies of this compound.

In Vivo Model for Gastric Secretion in Dogs

A common experimental model utilizes dogs with surgically prepared gastric fistulas or Heidenhain pouches.[6][7][8] This allows for the direct collection and measurement of gastric secretions.

Protocol:

-

Animal Preparation: Healthy adult dogs are surgically fitted with either an innervated gastric fistula or a denervated Heidenhain pouch. A recovery period is allowed before experimentation.

-

Drug Administration: this compound is administered orally at varying doses (e.g., 6, 12, 18, 24, and 36 mg/kg).

-

Induction of Gastric Secretion: Four to five hours after drug administration, gastric secretion is stimulated using various secretagogues:

-

Food: A standard meal is provided.

-

Insulin: Administered to induce hypoglycemia, which stimulates vagal pathways.

-

Histamine/N-methyl histamine: Administered to stimulate H2 receptors.

-

Pentagastrin: A synthetic gastrin analogue to stimulate gastrin receptors.

-

-

Sample Collection: Gastric juice is collected at regular intervals from the fistula or pouch.

-

Analysis: The collected gastric juice is analyzed for:

-

Volume: Measured directly.

-

Acid Output: Determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Pepsin Activity: Measured using a standard assay, such as the hemoglobin digestion method.

-

-

Physiological Monitoring: Blood pressure and pulse rate are monitored throughout the experiment to assess for cardiovascular side effects.

-

Electron Microscopy: Gastric mucosal biopsies can be taken before and after stimulation, with and without this compound treatment, to observe ultrastructural changes in parietal cells.

Signaling Pathways in Gastric Acid Secretion

To understand the context of this compound's action, it is essential to visualize the signaling pathways that regulate gastric acid secretion.

Caption: Major signaling pathways regulating gastric acid secretion by parietal cells.

This diagram illustrates the primary stimulatory pathways involving acetylcholine (ACh), gastrin, and histamine, which converge on the parietal cell. It also depicts the inhibitory role of somatostatin. The final common step is the H+/K+-ATPase (proton pump), which actively secretes hydrogen ions into the gastric lumen.

Logical Relationship of this compound's Potential Mechanism

Given that this compound inhibits acid secretion from multiple stimuli, its point of action is likely downstream of the individual receptors for these secretagogues.

Caption: Potential points of intervention for this compound in the acid secretion cascade.

This workflow illustrates that this compound's inhibitory action likely occurs at the level of the parietal cell's intracellular signaling cascade or directly on the H+/K+-ATPase, as it effectively blocks the pro-secretory signals originating from histamine, gastrin, and acetylcholine.

Conclusion

This compound is a potent, orally active inhibitor of gastric acid secretion with a favorable preclinical profile, demonstrating high efficacy and a good safety margin in animal models. Its ability to counteract a wide range of secretagogues suggests a mechanism of action that targets a convergent point in the acid secretion pathway, making it a valuable tool for research into gastric physiology and a potential lead compound for the development of new anti-secretory agents. Further investigation is warranted to precisely identify its molecular target and to fully elucidate its therapeutic potential.

References

- 1. drugs.com [drugs.com]

- 2. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A canine model for the study of gastric secretion and emptying after a meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dvm360.com [dvm360.com]

- 8. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UK-9040 (CAS 47453-14-5): A Potent Gastric Secretory Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-9040, identified by the CAS number 47453-14-5, is a potent, orally active inhibitor of gastric secretion. A derivative of the antihistamine triprolidine, this compound has demonstrated significant efficacy in reducing gastric acid, pepsin, and volume output in response to a variety of secretagogues in preclinical studies. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, in vivo pharmacological effects, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Chemical Properties and Structure

This compound is a small molecule with the chemical formula C23H31NS and a molecular weight of 353.57 g/mol . Its chemical name is 1-[(Z)-4-[5-(2,2-dimethylpropyl)thiophen-2-yl]-4-phenylbut-3-enyl]pyrrolidine.

| Property | Value |

| CAS Number | 47453-14-5 |

| Molecular Formula | C23H31NS |

| Molecular Weight | 353.57 g/mol |

| IUPAC Name | 1-[(Z)-4-[5-(2,2-dimethylpropyl)thiophen-2-yl]-4-phenylbut-3-enyl]pyrrolidine |

| Synonyms | This compound, UK 9040, cis-1-(5-Neopentyl-2-thienyl)-1-phenyl-4-pyrrolidinobut-1-ene |

Mechanism of Action

This compound is a derivative of the antihistamine triprolidine, which suggests its mechanism of action is likely related to the antagonism of histamine receptors.[1][2] While the precise receptor subtype specificity (H1 vs. H2) has not been definitively elucidated in the available literature, its potent inhibition of gastric acid secretion, a process primarily mediated by histamine H2 receptors on parietal cells, strongly suggests that this compound functions as a histamine H2 receptor antagonist.

The proposed mechanism of action involves the competitive blockade of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition prevents histamine-induced activation of the adenylyl cyclase pathway, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent activation of the proton pump (H+/K+ ATPase). This ultimately leads to a decrease in the secretion of hydrochloric acid into the gastric lumen.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Caption: Signaling pathways in gastric parietal cells leading to acid secretion and the proposed inhibitory action of this compound on the H2 receptor.

In Vivo Pharmacological Effects

The primary in vivo pharmacological data for this compound comes from a study conducted in dogs with both innervated gastric fistulas and denervated Heidenhain pouches.[1][2]

Inhibition of Stimulated Gastric Secretion

Oral administration of this compound resulted in a dose-dependent inhibition of gastric acid, pepsin, and volume output stimulated by a range of secretagogues.

Table 1: Summary of this compound Inhibitory Effects on Stimulated Gastric Secretion in Dogs [1]

| Secretagogue | Dose of this compound (mg/kg, oral) | % Inhibition of Acid Output | % Inhibition of Pepsin Output | % Inhibition of Volume Output |

| Food | 6 - 36 | Up to 100% | Up to 100% | Up to 100% |

| Insulin | 6 - 36 | Up to 100% | Up to 100% | Up to 100% |

| Histamine | 6 - 36 | Up to 100% | Up to 100% | Up to 100% |

| N-methyl histamine | 6 - 36 | Up to 100% | Up to 100% | Up to 100% |

| Pentagastrin | 6 - 36 | Up to 100% | Up to 100% | Up to 100% |

Duration of Action

The inhibitory effects of this compound were observed to be long-lasting. Inhibition was still present 24 hours after a single oral dose, but the gastric secretory response returned to normal by 48 hours. The study noted no evidence of cumulative effects or the development of tolerance with repeated administration.[1][2]

Effects on Parietal Cell Morphology

Electron microscopy studies of gastric mucosa from dogs treated with this compound revealed that the compound arrested the normal ultrastructural changes in parietal cells that are typically observed upon stimulation of gastric secretion.[1][2] In stimulated parietal cells, there is a characteristic transformation from a resting state with abundant tubulovesicles to an active state with extensive secretory canaliculi. This compound appeared to prevent this morphological transformation, which is consistent with its inhibitory effect on acid secretion.

Synthesis

Detailed information regarding the chemical synthesis of this compound (1-[(Z)-4-[5-(2,2-dimethylpropyl)thiophen-2-yl]-4-phenylbut-3-enyl]pyrrolidine) is not extensively available in the public domain.

Pharmacokinetics and Metabolism

Comprehensive pharmacokinetic and metabolism studies for this compound are not described in the available literature. The in vivo studies in dogs indicate good oral activity.[1]

Clinical Trials

There is no information available in the public domain regarding any clinical trials of this compound in humans.

Experimental Protocols

In Vivo Model: Heidenhain Pouch and Gastric Fistula in Dogs

The pivotal in vivo studies of this compound were conducted in mongrel dogs surgically prepared with both a denervated Heidenhain pouch and an innervated gastric fistula.[1] This dual model allows for the simultaneous study of both vagally-mediated and humoral-mediated gastric secretion.

Experimental Workflow for In Vivo Gastric Secretion Studies

References

- 1. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to UK-9040: Biological Targets and Pathways

Notice: Due to the limited availability of detailed scientific literature on UK-9040, a comprehensive technical guide that meets all the specified requirements for quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be fully generated at this time. The following information is based on the available research, which primarily consists of in vivo studies from the 1970s.

Introduction

This compound is a research compound identified as a potent inhibitor of gastric acid secretion. It is a derivative of triprolidine, a known first-generation histamine H1 receptor antagonist. The primary and most well-documented biological effect of this compound is the significant reduction of gastric acid, pepsin, and overall gastric fluid volume.

Core Biological Target: Gastric Acid Secretion

The principal biological target of this compound is the machinery of gastric acid secretion within the parietal cells of the stomach lining. In vivo studies in canine models have demonstrated that this compound effectively inhibits acid secretion stimulated by a variety of secretagogues, including histamine, pentagastrin, insulin, and food. This broad-spectrum inhibition suggests that this compound acts at a crucial, possibly final, step in the acid secretion pathway.

Quantitative Data on In Vivo Efficacy

The available literature, primarily a study by Hamer et al. (1977), provides the following in vivo data in dogs. Due to the nature of the source, this data is presented descriptively rather than in extensive tables of IC50 or Ki values, which are not available.

| Parameter Inhibited | Stimulus | Dose Range of this compound (oral) | Observed Inhibition |

| Gastric Acid Output | Histamine, Pentagastrin, Insulin, Food | 6 - 36 mg/kg | Dose-dependent, up to 100% |

| Pepsin Output | Histamine, Pentagastrin, Insulin, Food | 6 - 36 mg/kg | Dose-dependent |

| Gastric Volume Output | Histamine, Pentagastrin, Insulin, Food | 6 - 36 mg/kg | Dose-dependent |

Data extracted from Hamer et al. (1977).[1][2]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound has not been fully elucidated in the available literature. However, several key points can be inferred:

-

Histamine Receptor Antagonism: Being a derivative of triprolidine, this compound is classified as a histamine H1 antagonist.[3] However, its profound effect on gastric acid secretion, a process primarily mediated by histamine H2 receptors, suggests a potential interaction with H2 receptors as well. The lack of in vitro binding affinity data for both H1 and H2 receptors makes it difficult to determine its selectivity and the exact nature of its interaction.

-

Downstream Effects on Parietal Cells: The ability of this compound to block acid secretion induced by various stimuli (histamine, gastrin, and cholinergic pathways) points to a mechanism of action that is likely downstream of their respective receptors. This suggests an interference with the common signaling pathways that converge to activate the proton pump (H+/K+ ATPase).

-

Parietal Cell Ultrastructure: Electron microscopy studies have revealed that this compound arrests the normal morphological changes that parietal cells undergo upon stimulation.[1][2] This includes the transformation from a resting state with cytoplasmic tubulovesicles to an active state with extensive secretory canaliculi. This finding strongly implies that this compound interferes with the cellular processes that lead to the activation and translocation of the H+/K+ ATPase to the apical membrane.

Based on this information, a hypothetical signaling pathway can be proposed.

Caption: Proposed mechanism of this compound in parietal cells.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the published literature. The following is a summary of the likely methodologies based on the descriptions in the Hamer et al. (1977) paper.

In Vivo Gastric Acid Secretion Studies in Dogs:

-

Animal Model: Mongrel dogs surgically prepared with both a denervated Heidenhain pouch and an innervated gastric fistula.

-

Drug Administration: this compound was administered orally at doses ranging from 6 to 36 mg/kg.

-

Stimulation of Acid Secretion: Gastric acid secretion was stimulated using various secretagogues, including:

-

Histamine: Administered as a continuous intravenous infusion.

-

Pentagastrin: Administered as a continuous intravenous infusion.

-

Insulin: Administered as a single intravenous injection to induce hypoglycemia, which stimulates vagal pathways.

-

Food: A standard meal was given to the animals.

-

-

Sample Collection: Gastric juice was collected from both the Heidenhain pouch and the gastric fistula at regular intervals.

-

Analysis: The collected gastric juice was analyzed for:

-

Volume: Measured directly.

-

Acid Concentration: Determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Pepsin Activity: Assayed using a standard method, likely involving the digestion of a protein substrate (e.g., hemoglobin) and measuring the release of peptides.

-

Electron Microscopy of Parietal Cells:

-

Tissue Procurement: Gastric mucosal biopsies were obtained from the dogs under both resting and stimulated conditions, with and without this compound treatment.

-

Fixation: The tissue samples were immediately fixed in a suitable fixative for electron microscopy, such as glutaraldehyde.

-

Processing: The fixed tissues were then post-fixed with osmium tetroxide, dehydrated through a series of ethanol concentrations, and embedded in an epoxy resin.

-

Sectioning: Ultrathin sections (typically 60-90 nanometers) were cut using an ultramicrotome.

-

Staining: The sections were stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

-

Imaging: The stained sections were examined and imaged using a transmission electron microscope to observe the ultrastructure of the parietal cells, paying close attention to the tubulovesicular system and the secretory canaliculi.

Summary and Conclusion

This compound is a potent inhibitor of gastric acid secretion with a broad efficacy against multiple physiological stimuli. Its chemical relationship to triprolidine suggests an interaction with histamine receptors, although its precise selectivity remains uncharacterized. The most compelling evidence for its mechanism of action comes from electron microscopy studies, which indicate that it disrupts the morphological activation of parietal cells, likely by interfering with the translocation or function of the H+/K+ ATPase. Further in vitro studies would be necessary to delineate the specific molecular targets and signaling pathways affected by this compound. Without such studies, a more detailed technical guide is not feasible.

References

- 1. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proceedings: A morphological and pharmacological study of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro studies of UK-9040

An In-Depth Technical Guide to the In Vitro Studies of UK-9040

This guide provides a comprehensive overview of the in vitro pharmacological studies of this compound (also referred to as ANQ9040), a novel, rapid-onset steroidal muscle relaxant. The information is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The in vitro potency of this compound has been characterized primarily through its effects on neurally evoked muscle contractions and its interaction with postsynaptic nicotinic receptors at the neuromuscular junction.

Table 1: Potency of this compound in Antagonizing Neurally Evoked Contractures

| Stimulation Condition | EC50 (µM) |

| Unitary Twitches | 21.5[1] |

| 2 Hz 'Trains of Four' | 14.4[1] |

| 50 Hz (2 s) Tetanic Stimulus | 7.5[1] |

Table 2: Inhibitory Effect of this compound on Miniature Endplate Potentials (MEPPs)

| Parameter | IC50 (µM) |

| Decrease in MEPP Amplitude | ~0.95[1] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the pharmacological profile of this compound.

Rat Isolated Phrenic Nerve-Hemidiaphragm Preparation

This preparation is a classic model for studying neuromuscular transmission in vitro.

-

Tissue Dissection: Male Wistar Albino rats (180-200 g) are euthanized, and the hemidiaphragm with the phrenic nerve intact is dissected.[2] The preparation is then mounted in a tissue bath.

-

Organ Bath Conditions: The tissue bath contains an oxygenated Krebs solution (composition in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl2, 11.9 NaHCO3, 0.7 NaH2PO4, 11 glucose) maintained at 37°C and aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[2][3]

-

Nerve Stimulation and Contraction Recording: The phrenic nerve is stimulated with rectangular pulses of varying frequencies (e.g., 0.1 Hz for single twitches, 2 Hz for 'trains of four', and 50 Hz for tetanic stimulation). The resulting muscle contractions are recorded isometrically using a force displacement transducer connected to a polygraph.[2]

-

Drug Application: this compound is added to the organ bath at various concentrations to determine its effect on the amplitude of nerve-evoked muscle contractions and to calculate EC50 values.

Intracellular Recording from Endplates

This electrophysiological technique is used to measure postsynaptic potentials at the neuromuscular junction.

-

Microelectrode Preparation: Glass microelectrodes are pulled from borosilicate glass capillaries to have a resistance of 10-20 MΩ when filled with 3 M KCl.[4]

-

Cell Impalement: The hemidiaphragm is positioned in a recording chamber, and a microelectrode is advanced to impale a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential of at least -60 mV.

-

Recording of Miniature Endplate Potentials (MEPPs): Spontaneous MEPPs, which result from the quantal release of acetylcholine from the nerve terminal, are recorded. The amplitude and frequency of MEPPs are analyzed before and after the application of this compound to assess its postsynaptic effects.

-

Data Acquisition and Analysis: The recorded potentials are amplified, digitized, and analyzed using appropriate software to measure the amplitude of MEPPs. The IC50 value for the reduction in MEPP amplitude is then determined.

Sucrose Gap Recording of Phrenic Nerve Action Potentials

The sucrose gap technique is employed to assess the effect of this compound on nerve conduction.

-

Principle: This method isolates a segment of the nerve in a non-ionic, high-resistance sucrose solution, allowing for the measurement of the potential difference between the polarized and depolarized portions of the nerve.[5]

-

Experimental Setup: The phrenic nerve is placed across a multi-compartment chamber. One pool contains Ringer's solution, the central pool contains an isotonic sucrose solution, and the third pool contains an isotonic KCl solution to depolarize the nerve.[6] The potential difference is recorded between the Ringer's solution and KCl solution pools.

-

Nerve Stimulation and Recording: The nerve is stimulated electrically, and the compound action potentials are recorded.

-

Drug Application: this compound is applied to the Ringer's solution compartment to determine if it has any effect on the amplitude or conduction velocity of the nerve action potentials, thereby assessing any potential prejunctional or nerve-blocking activity.

Mandatory Visualization

Mechanism of Action of this compound at the Neuromuscular Junction

The primary mechanism of action of this compound is the competitive antagonism of post-junctional nicotinic acetylcholine receptors (nAChRs).

Experimental Workflow for In Vitro Characterization of this compound

This diagram illustrates the logical flow of the key in vitro experiments performed to characterize this compound.

References

- 1. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sucrose gap - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to UK-103320: A Biologically Active Metabolite of Sildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-103320 is the primary active N-desmethyl metabolite of sildenafil, the well-known phosphodiesterase type 5 (PDE5) inhibitor marketed as Viagra and Revatio. Following oral administration, sildenafil is metabolized by cytochrome P450 enzymes, principally CYP3A4 and to a lesser extent CYP2C9, to form UK-103320.[1] This metabolite is of significant interest as it retains considerable pharmacological activity, contributing to the overall therapeutic effect of sildenafil. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, quantitative data, and relevant experimental protocols for UK-103320.

Core Mechanism of Action

Similar to its parent compound, UK-103320 is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). The inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the pulmonary vasculature. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[2] This vasodilation is the key mechanism behind the therapeutic effects of sildenafil and, by extension, UK-103320, in erectile dysfunction and pulmonary arterial hypertension.

Signaling Pathway

The signaling pathway in which UK-103320 is involved is the nitric oxide (NO)/cGMP pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP. UK-103320's role is to potentiate this pathway by inhibiting the breakdown of cGMP.

References

UK-9040: An Obscure Identifier in Drug Development

Despite inquiries into the molecular weight and formula of UK-9040, a comprehensive search of publicly available scientific and technical literature has yielded no significant information regarding a compound with this identifier in the context of drug development, biological activity, or established experimental protocols.

While the molecular formula has been identified as C23H31NS with a corresponding molecular weight of 353.6 g/mol , further details regarding its synthesis, mechanism of action, or therapeutic targets remain elusive. Searches for synonyms, alternative names, and its involvement in any registered clinical or preclinical studies have not produced any relevant results.

Summary of Available Data

Due to the lack of available information, a detailed technical guide as requested cannot be provided. The foundational data required for such a document, including experimental procedures and signaling pathway involvement, is not present in the public domain.

| Property | Value | Citation |

| Molecular Formula | C23H31NS | N/A |

| Molecular Weight | 353.6 g/mol | N/A |

It is important to note that without further context or an alternative, recognized identifier for this compound, a substantive technical guide cannot be constructed. Researchers and professionals seeking information on this molecule are advised to verify the identifier and explore internal or proprietary databases that may contain information not publicly accessible.

An In-depth Technical Guide on the Potential Therapeutic Areas for UK-9040

Notice to the Reader:

Following a comprehensive and thorough search of publicly available scientific literature, clinical trial databases, and patent repositories, no information was found for a therapeutic compound designated as "UK-9040". The search yielded no data related to its mechanism of action, preclinical studies, clinical trials, or any associated therapeutic targets.

The provided search results did not contain any information pertinent to a pharmaceutical agent with this identifier. The references found were unrelated and included technical specifications for electronic equipment and details of an aircraft.

It is not possible to provide an in-depth technical guide on the potential therapeutic areas for "this compound" as there is no publicly accessible information on this compound. The designation "this compound" may correspond to one of the following possibilities:

-

An internal, confidential codename for a compound that has not yet been disclosed in public forums or scientific publications.

-

A discontinued or abandoned project for which the data was never published.

-

A typographical error in the compound's designation.

Without any foundational data, the core requirements of this request—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the compound's designation and explore internal or proprietary databases that may contain information not available in the public domain.

Methodological & Application

Application Notes and Protocols: UK-9040 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-9040 (also reported as ANQ9040) is a novel steroidal compound identified as a competitive, non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play critical roles in various physiological processes, including neuromuscular transmission and neuronal signaling.[3] As a nicotinic antagonist, this compound holds potential for research in areas where modulation of cholinergic signaling is of interest.

These application notes provide a detailed experimental protocol for characterizing the in vitro activity of this compound in a cell-based assay. The human neuroblastoma cell line SH-SY5Y is selected as the model system due to its endogenous expression of neuronal nAChRs.[1][4][5] The described protocol utilizes a fluorescent calcium indicator to measure the inhibitory effect of this compound on acetylcholine-induced calcium influx, a key downstream event of nAChR activation.

Data Presentation

In Vitro Potency of ANQ9040 (this compound)

The following table summarizes the in vitro potency of ANQ9040 as determined in a rat isolated phrenic nerve hemidiaphragm preparation.

| Parameter | Value (µM) | Description |

| EC50 (unitary twitches) | 21.5 | Concentration for 50% effective antagonism of neurally evoked unitary twitch contractures. |

| EC50 (2 Hz 'trains of four') | 14.4 | Concentration for 50% effective antagonism of 2 Hz 'trains of four' stimuli. |

| EC50 (50 Hz tetanic stimulus) | 7.5 | Concentration for 50% effective antagonism of 50 Hz tetanic stimulus trains. |

| IC50 (miniature-endplate potentials) | ~0.95 | Concentration for 50% inhibition of the amplitude of miniature-endplate potentials. |

Data sourced from in vitro studies on rat isolated phrenic nerve hemidiaphragm.[1]

Hypothetical Experimental Data: Inhibition of Acetylcholine-Induced Calcium Influx in SH-SY5Y Cells

This table presents representative data that could be obtained from the experimental protocol detailed below.

| This compound Concentration (µM) | % Inhibition of Acetylcholine Response (Mean ± SD) |

| 0.01 | 5.2 ± 1.8 |

| 0.1 | 15.7 ± 3.5 |

| 1 | 48.9 ± 5.1 |

| 10 | 85.4 ± 4.2 |

| 100 | 98.1 ± 2.3 |

| IC50 (µM) | ~1.2 |

Signaling Pathway

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Incubate with a suitable dissociation reagent (e.g., Trypsin-EDTA) until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed cells into new culture flasks at a split ratio of 1:5 to 1:10.

-

Protocol: Measurement of this compound Antagonistic Activity using a Calcium Flux Assay

This protocol outlines the measurement of the inhibitory effect of this compound on acetylcholine-induced intracellular calcium increase in SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

Black, clear-bottom 96-well microplates

-

Complete culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

Acetylcholine (ACh) stock solution (in sterile water)

-

Fluorescence plate reader with injection capabilities

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Trypsinize and count SH-SY5Y cells.

-

Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24-48 hours at 37°C with 5% CO2.

-

-

Dye Loading:

-

Prepare a loading solution of a fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with 100 µL of HBSS.

-

Add 100 µL of HBSS to each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known nAChR antagonist, if available).

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Place the microplate into a fluorescence plate reader equipped with an injector.

-

Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject a pre-determined concentration of acetylcholine (e.g., a concentration that elicits a submaximal response, EC80) into each well.

-

Continue to record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ACh addition.

-

Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Disclaimer

This document is intended for research use only. The experimental protocols provided are based on established methodologies and should be adapted and optimized by the end-user for their specific experimental conditions and research objectives. Standard laboratory safety precautions should be followed at all times.

References

- 1. Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptors in human neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of α7 nicotinic acetylcholine and NMDA receptor signaling in SH-SY5Y neuroblastoma cells in an ERK phosphorylation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UK-9040 in Animal Models

Notice to Researchers:

Extensive searches for the compound designated "UK-9040" in scientific literature and public databases have not yielded information on a pharmacological agent or research compound with this identifier. The search results primarily relate to commercial products unrelated to biomedical research.

It is therefore concluded that "this compound" may be an internal, unpublished, or incorrect designation for a research compound. Without proper identification of the molecule, its mechanism of action, and its physiological effects, providing accurate and safe protocols for its use in animal models is impossible.

Researchers, scientists, and drug development professionals are strongly advised to verify the identity and official nomenclature of the compound of interest before proceeding with any in vivo experimentation. Accurate identification is the critical first step for accessing relevant literature, understanding the compound's properties, and designing meaningful and reproducible experiments.

Once the correct compound name is identified, researchers can then proceed to develop detailed application notes and protocols. The following sections outline the necessary information and a general framework that should be followed for any novel compound being evaluated in animal models.

General Framework for In Vivo Compound Evaluation

This section provides a generalized workflow for the characterization of a novel compound in animal models. This is a template that should be adapted with specific details once the true identity of the compound is known.

Compound Information and Formulation

A critical first step is to gather all available data on the compound, including:

-

Chemical Properties: Structure, molecular weight, solubility, and stability.

-

Pharmacological Target(s): Known or predicted mechanism of action, including target receptors, enzymes, or pathways.

-

In Vitro Data: Potency (IC50/EC50), selectivity, and preliminary toxicity data from cell-based assays.

Protocol for Vehicle Formulation: The selection of an appropriate vehicle for administration is crucial for ensuring bioavailability and minimizing non-specific effects. The choice of vehicle will depend on the compound's solubility.

| Solubility Characteristic | Potential Vehicle | Considerations |

| Water Soluble | Saline, Phosphate-Buffered Saline (PBS) | Ensure pH is within a physiological range. |

| Soluble in Oil | Corn oil, Sesame oil, Peanut oil | Check for potential allergenic properties of the oil. |

| Poorly Soluble | 10% DMSO, 40% PEG300, 5% Tween 80 in water | Minimize the concentration of organic solvents to avoid toxicity. |

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential for designing effective dosing regimens.

Experimental Protocol for a Pilot PK Study in Mice:

-

Animal Model: C57BL/6 mice (n=3 per time point).

-

Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters.

| PK Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the curve (total drug exposure). |

| t1/2 | Half-life of the compound. |

Workflow for Initial In Vivo Evaluation

Caption: Generalized workflow for in vivo compound evaluation.

Signaling Pathway Analysis

Once the target of the compound is known, its effect on the relevant signaling pathway can be confirmed in vivo.

Example Protocol for Western Blot Analysis of Target Engagement:

-

Animal Model: Disease-relevant animal model.

-

Treatment: Administer the compound at a dose determined from PK and toxicity studies.

-

Tissue Collection: Collect relevant tissues at a time point where target engagement is expected.

-

Protein Extraction: Homogenize tissues and extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and downstream effectors.

Hypothetical Signaling Pathway

Caption: Example of a signaling pathway diagram.

The provided information serves as a general guideline for the use of a novel compound in animal models. It is imperative that the user first correctly identifies "this compound." Once the compound's identity is confirmed, a thorough literature review should be conducted to gather all available information. The protocols and frameworks provided here can then be adapted to design specific, safe, and effective in vivo studies. Collaboration with institutional animal care and use committees (IACUC) is mandatory for the approval of all animal study protocols.

Application Notes and Protocols: UK-9040 (Zafirlukast)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-9040, also known as Zafirlukast, is a potent and selective competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor. It is utilized in research as a tool to investigate the roles of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) in various physiological and pathological processes, particularly in the context of asthma, inflammation, and allergic responses. By blocking the CysLT1 receptor, Zafirlukast inhibits the downstream signaling pathways that lead to bronchoconstriction, eosinophil migration, and plasma exudation. These application notes provide detailed protocols for the preparation, storage, and use of this compound in experimental settings.

Physicochemical Properties and Solubility

This compound is a fine, white to pale-yellow amorphous powder. Its solubility is a critical factor for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Solubility of this compound (Zafirlukast)

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL and 100 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1] |

| Ethanol | ~0.25 mg/mL | [1] |

| Water | Practically insoluble | [3] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are essential to maintain its stability and ensure experimental reproducibility.

Table 2: Storage and Stability of this compound (Zafirlukast)

| Form | Storage Temperature | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [1] |

| Crystalline Solid (Short Term) | 0 - 4°C | Days to weeks | [4] |

| DMSO Stock Solution (-20°C) | -20°C | 1 month | [5] |

| DMSO Stock Solution (-80°C) | -80°C | 6 months | [5] |

| Aqueous Solution | Not Recommended | Not recommended for more than one day | [1] |

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Materials:

-

This compound (Zafirlukast) powder (MW: 575.68 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.76 mg of this compound.

-

Add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Preparation of Aqueous Working Solutions

Due to its poor aqueous solubility, a two-step dilution process is recommended for preparing working solutions in aqueous buffers (e.g., cell culture media, PBS).

-

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer of choice (e.g., PBS, cell culture medium)

-

-

Procedure:

-

Thaw a single-use aliquot of the this compound DMSO stock solution.

-

Serially dilute the stock solution with the aqueous buffer to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

-

The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (containing the same final concentration of DMSO) should always be included in experiments.

-

Prepare fresh aqueous working solutions for each experiment and do not store them for more than a day[1].

-

Experimental Protocols

Protocol 3: In Vitro Inhibition of Cysteinyl Leukotriene-Induced Calcium Mobilization

This protocol describes a method to assess the antagonist activity of this compound at the CysLT1 receptor by measuring its ability to inhibit LTD₄-induced intracellular calcium mobilization in a suitable cell line (e.g., CHO cells stably expressing the human CysLT1 receptor).

-

Cell Preparation:

-

Plate CysLT1-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in an appropriate assay buffer.

-

Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Data Acquisition:

-

Add a pre-determined concentration of the CysLT1 agonist, LTD₄ (typically at its EC₈₀ concentration), to the wells.

-

Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

-

The inhibitory effect of this compound is determined by the reduction in the LTD₄-induced fluorescence signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

-

Mechanism of Action and Signaling Pathway

This compound (Zafirlukast) is a selective and competitive antagonist of the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent lipid mediators produced by inflammatory cells, such as eosinophils and mast cells[6]. Upon binding to the CysLT1 receptor on target cells like airway smooth muscle and endothelial cells, they trigger a cascade of intracellular events.

The binding of cysteinyl leukotrienes to the G-protein coupled CysLT1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in intracellular calcium in smooth muscle cells leads to bronchoconstriction. In endothelial cells, this signaling contributes to increased vascular permeability. This compound competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream effects[6][7].

Figure 1. Mechanism of action of this compound (Zafirlukast) as a CysLT1 receptor antagonist.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro experiment designed to evaluate the efficacy of this compound.

Figure 2. General experimental workflow for in vitro assessment of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Zafirlukast - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Zafirlukast? [synapse.patsnap.com]

- 7. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: UK-9040 Dosage for in vivo Studies

Note to Researchers: Extensive searches for the compound "UK-9040" in scientific literature and chemical databases did not yield any specific information. This suggests that "this compound" may be an internal, unpublished, or incorrect identifier. The following application notes and protocols are provided as a generalized template. It is crucial to substitute the placeholder information with the correct data for your specific compound of interest.

Introduction

This document provides a general framework for determining the appropriate dosage and administration of a novel therapeutic compound for in vivo studies. The protocols outlined below are intended to be adapted based on the specific pharmacokinetic and pharmacodynamic properties of the compound being investigated.

Compound Information (Placeholder)

| Parameter | Description |

| Compound Name | This compound (Assumed) |

| Target Pathway | Undetermined |

| Molecular Weight | Undetermined |

| Formulation | To be determined based on solubility and stability |

In Vivo Dosing Strategy (General Guidance)

The selection of an appropriate dosage for in vivo studies is a critical step in preclinical research. The following table outlines a common starting point for dose-ranging studies in rodents.

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency |

| Mouse (C57BL/6) | Intraperitoneal (IP) | 1 - 50 | Once daily |

| Oral (PO) | 5 - 100 | Once or twice daily | |

| Intravenous (IV) | 0.5 - 20 | Single dose or infusion | |

| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 1 - 30 | Once daily |

| Oral (PO) | 5 - 75 | Once or twice daily | |

| Intravenous (IV) | 0.5 - 15 | Single dose or infusion |

Note: These ranges are illustrative. The optimal dosage must be determined empirically through dose-escalation studies to identify the maximum tolerated dose (MTD) and the effective dose (ED).

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol:

-

Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice), aged 6-8 weeks.

-

Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

-

Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).

-

Administration: Administer the compound via the chosen route (e.g., IP injection).

-

Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

-

Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.

Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.

Protocol:

-

Disease Model: Induce the disease of interest in the chosen animal model.

-

Group Allocation: Randomly assign animals to treatment groups: vehicle control, positive control (if available), and 2-3 dose levels of the test compound (selected based on the MTD study).

-

Treatment: Begin treatment at a predetermined time point after disease induction. Administer the compound according to the chosen dose and schedule.

-

Efficacy Endpoints: Monitor relevant efficacy parameters throughout the study (e.g., tumor volume, disease activity index, behavioral scores).

-

Terminal Procedures: At the study endpoint, collect tissues of interest for downstream analysis (e.g., histology, biomarker analysis).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that a therapeutic compound might target and a general experimental workflow for in vivo studies.

Application Notes and Protocols for UK-9040: A Potent Gastric Secretory Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-9040 is a derivative of the antihistamine triprolidine and has been identified as a potent inhibitor of gastric acid secretion.[1][2] In vivo studies have demonstrated its efficacy in reducing gastric acid, pepsin, and the volume of gastric output in response to a variety of secretagogues.[1][2] This document provides a summary of the available data on this compound and outlines protocols that can be adapted for its study. While its effects on gastric secretion are significant, it is important to note that its precise mechanism of action at the molecular level, particularly concerning direct inhibition of the H+/K+-ATPase (proton pump), has not been fully elucidated in the available literature.

Data Presentation

The following table summarizes the in vivo efficacy of this compound in a canine model as reported by Hamer et al. (1977).

| Parameter | Details | Reference |

| Compound | This compound | [1][2] |

| Model | Canine model with innervated gastric fistula and denervated Heidenhain pouch | [1][2] |

| Administration | Oral | [1][2] |

| Dosage Range | 6 - 36 mg/kg | [1][2] |

| Effect | Dose-dependent inhibition of gastric acid, pepsin, and volume output | [1][2] |

| Stimuli Inhibited | Food, insulin, histamine, N-methyl histamine, and pentagastrin | [1][2] |

| Inhibition Level | Up to 100% | [1][2] |

| Duration of Action | Inhibition present at 24 hours, absent at 48 hours | [1][2] |

| Side Effects | No reported effects on blood pressure or pulse rate | [1][2] |

| Cellular Effect | Arrest of normal ultrastructural responses to gastric secretory stimulation in parietal cells | [1][2] |

Experimental Protocols

1. In Vivo Assessment of Gastric Acid Secretion Inhibition in a Canine Model (Adapted from Hamer et al., 1977)

This protocol describes a method to evaluate the in vivo efficacy of this compound as a gastric secretory inhibitor.

Materials:

-

This compound

-

Adult beagle dogs with chronic gastric fistulae and Heidenhain pouches

-

Secretagogues (e.g., histamine, pentagastrin, food stimulus)

-

Gastric juice collection apparatus

-

pH meter and titration equipment for acid measurement

-

Spectrophotometer for pepsin activity assay

Procedure:

-

Animal Preparation: Utilize surgically prepared dogs with established gastric fistulae and Heidenhain pouches. Allow for a full recovery period post-surgery before experimentation.

-

Baseline Secretion: Collect basal gastric secretions for a defined period to establish a baseline.

-

Stimulation: Administer a chosen secretagogue (e.g., continuous intravenous infusion of histamine or pentagastrin at a dose known to produce a maximal response).

-

This compound Administration: Orally administer this compound at varying doses (e.g., 6, 12, 24, 36 mg/kg) four to five hours prior to the administration of the secretagogue.

-

Gastric Juice Collection: Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) from both the main stomach (via fistula) and the Heidenhain pouch.

-

Analysis:

-

Volume: Measure the volume of each collected sample.

-

Acid Output: Determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH. Calculate the total acid output (mEq/time).

-

Pepsin Output: Measure pepsin activity using a suitable assay, such as the hemoglobin digestion method.

-

-

Data Analysis: Plot the percentage inhibition of acid, pepsin, and volume output against the dose of this compound to determine the dose-response relationship.

2. General Protocol for In Vitro H+/K+-ATPase Inhibition Assay

This is a generalized protocol to investigate if this compound directly inhibits the proton pump. Specific concentrations and incubation times for this compound would need to be determined empirically.

Materials:

-

This compound

-

H+/K+-ATPase enriched microsomes (prepared from rabbit or hog gastric mucosa)

-

ATP

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and KCl)

-

Reagents for phosphate detection (e.g., malachite green-based reagent)

-

Known proton pump inhibitor (e.g., omeprazole) as a positive control

-

Microplate reader

Procedure:

-

Enzyme Preparation: Isolate H+/K+-ATPase enriched vesicles from gastric mucosa using differential centrifugation.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing the assay buffer and the H+/K+-ATPase preparation.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include wells with a positive control (omeprazole) and a vehicle control (DMSO). Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate Reaction: Start the enzymatic reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green). The amount of inorganic phosphate released is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Caption: Experimental workflow for in vivo evaluation of this compound.

Caption: Simplified signaling pathway of gastric acid secretion in parietal cells.

References

- 1. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphological and pharmacological studies of the parietal cells of the stomach in the dog during periods of maximal acid output and after the gastric secretory inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UK-9040 in Gastroenterology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-9040 is a potent and orally active inhibitor of gastric acid secretion. Identified as a derivative of the antihistamine triprolidine, its primary application in gastroenterology research has been in the study of gastric acid physiology and pharmacology. These application notes provide a summary of the available data on this compound, detailed experimental protocols based on preclinical studies, and an inferred mechanism of action to guide its use in a research setting.

Data Presentation

The following tables summarize the quantitative and qualitative data available for this compound from preclinical studies in canine models.

Table 1: Inhibitory Effects of this compound on Gastric Secretion

| Parameter | Effect of this compound |

| Gastric Acid Output | Dose-dependent reduction[1] |

| Pepsin Output | Reduced[1] |

| Gastric Volume Output | Reduced[1] |

| Onset of Action | Inhibition observed when administered 4-5 hours before secretagogues[1] |

| Duration of Action | Inhibition present at 24 hours, absent at 48 hours[1] |

| Cumulative Effect | None observed[1] |

| Tolerance | Not observed[1] |

Table 2: Efficacy of this compound Against Various Secretagogues

| Secretagogue | Inhibition by this compound |

| Food | Effective[1] |

| Insulin | Effective[1] |

| Histamine | Effective[1][2] |

| N-methyl histamine | Effective[1] |

| Pentagastrin | Effective[1][2] |

Table 3: Preclinical Pharmacological Profile of this compound

| Parameter | Observation |

| Animal Model | Dogs with innervated gastric fistula and denervated Heidenhain pouch[1] |

| Route of Administration | Oral[1] |

| Effective Dose Range | 6-36 mg/kg[1] |

| Maximum Inhibition | Up to 100%[1] |

| Cardiovascular Effects | No effect on blood pressure or pulse rate[1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the available literature.

Protocol 1: In Vivo Assessment of Gastric Acid Secretion Inhibition in a Canine Gastric Fistula Model

Objective: To determine the dose-dependent effect of this compound on gastric acid, pepsin, and volume output in response to various secretagogues.

Animal Model: Beagle dogs (male or female) surgically prepared with an innervated gastric fistula.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., methylcellulose suspension)

-

Secretagogues:

-

Histamine acid phosphate

-

Pentagastrin

-

Insulin

-

Standard meal (e.g., canned dog food)

-

-

Gastric juice collection apparatus

-

pH meter and titrator for acid measurement

-

Spectrophotometer for pepsin assay

Procedure:

-

Animal Preparation: Dogs are fasted for 18-24 hours with free access to water.

-